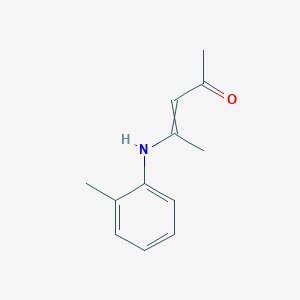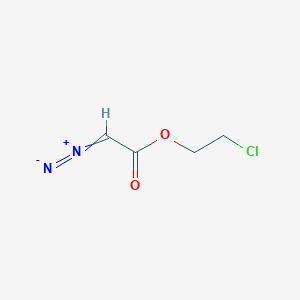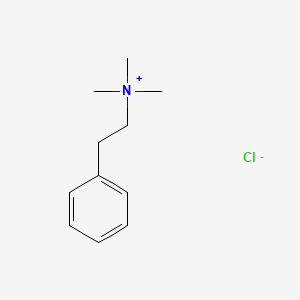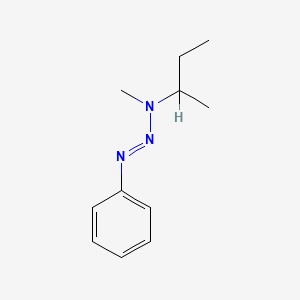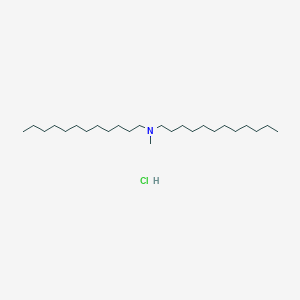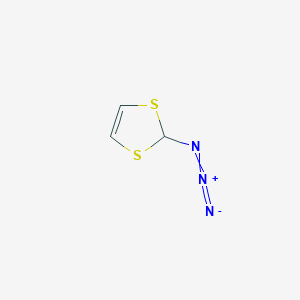
2-Azido-2H-1,3-dithiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-2H-1,3-dithiole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2H-1,3-dithiole typically involves the reaction of 1,3-dithiole-2-thione with azidating agents such as trimethylsilyl azide. The reaction is usually conducted under mild conditions, often at room temperature, in solvents like dichloromethane or tetrahydrofuran . The yield of the product can be optimized by adjusting the reaction time and the molar ratios of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, ensuring the safety of handling azidating agents, and implementing efficient purification techniques to obtain the desired product.
化学反応の分析
Types of Reactions
2-Azido-2H-1,3-dithiole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Trimethylsilyl Azide: Used for azidation reactions.
Triphenylphosphine: Used for reduction of the azido group.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
2-Azido-2H-1,3-dithiole has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science:
Biological Studies: Used in click chemistry for labeling and tracking biomolecules.
作用機序
The mechanism of action of 2-Azido-2H-1,3-dithiole involves its ability to undergo cycloaddition reactions, forming stable triazole rings. This property is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles, enabling the labeling and tracking of biomolecules . The molecular targets and pathways involved in these reactions are primarily the azido and alkyne functional groups.
類似化合物との比較
Similar Compounds
1,3,2-Dithiazoles: Similar in structure but contain sulfur and nitrogen atoms in different positions.
3H-1,2-Dithiole-3-thiones: Known for their applications in hydrogen sulfide release.
Uniqueness
2-Azido-2H-1,3-dithiole is unique due to its azido functional group, which allows it to participate in click chemistry reactions. This property is not commonly found in other similar compounds, making it particularly valuable for applications in organic synthesis and materials science.
特性
CAS番号 |
73198-38-6 |
|---|---|
分子式 |
C3H3N3S2 |
分子量 |
145.21 g/mol |
IUPAC名 |
2-azido-1,3-dithiole |
InChI |
InChI=1S/C3H3N3S2/c4-6-5-3-7-1-2-8-3/h1-3H |
InChIキー |
HNSVNXZNUHJFNC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(S1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


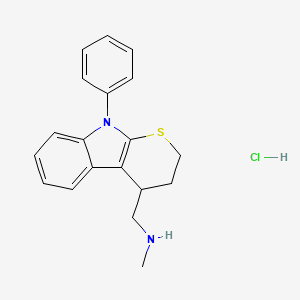
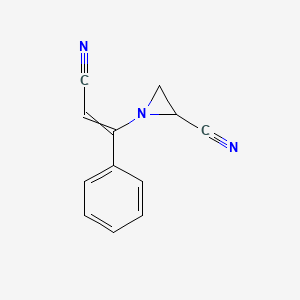
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
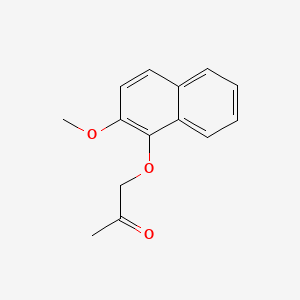
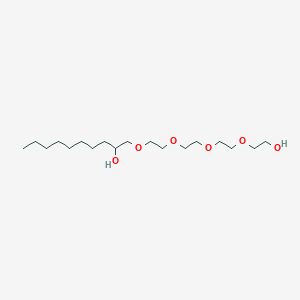
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
